molecular formula C15H19N3O B2483277 [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide CAS No. 1445211-25-5

[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide

Cat. No. B2483277
CAS RN: 1445211-25-5
M. Wt: 257.337
InChI Key: QGKDICPGUKMUBS-UHFFFAOYSA-N
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Description

[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide is a chemical compound with potential biological activity. Its structure suggests a framework that could be relevant for antimicrobial and possibly anticancer applications. The compound falls within a class of chemicals that have been studied for their interactions with various biological targets.

Synthesis Analysis

The synthesis of related compounds involves the interaction of arylaminomethyl-tetrahydro-azepines with substituted phenacyl bromides, leading to novel bromides. These, when refluxed in solutions of NaOH, yield aryl-phenyl-5,6,7,8-tetrahydro-triazacyclopenta[cd]azulen-1-ylmethyl-amines, indicating a complex synthesis route that could be adapted for [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide (Demchenko et al., 2021).

Molecular Structure Analysis

Although specific studies on [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide were not found, related azepine derivatives have been synthesized, suggesting that the azepine ring can adopt various conformations. These conformations are crucial for the biological activity of such compounds, impacting their interaction with biological targets (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Azepine derivatives undergo various chemical reactions, including interactions with phenacyl bromides and phenyl isocyanates, leading to diverse compounds with potential biological activities. These reactions are critical for modifying the chemical and biological properties of azepine-based compounds (Palacios et al., 2003).

properties

IUPAC Name

[2-(azepan-1-yl)-2-oxoethyl]-phenylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-13-18(14-8-4-3-5-9-14)12-15(19)17-10-6-1-2-7-11-17/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDICPGUKMUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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